Clofenetamine hydrochloride
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Overview
Description
Clofenetamine hydrochloride is a chemical compound known for its antihistamine properties. It is used in various pharmaceutical formulations to alleviate symptoms associated with allergies, such as itching, runny nose, and sneezing. This compound is part of the haloxanthine class of antihistamines and was discovered by Searle & Co in the 1940s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clofenetamine hydrochloride involves several steps, starting with the preparation of the base compound, clofenetamine. The process typically includes the reaction of specific amines with halogenated aromatic compounds under controlled conditions. The final step involves the conversion of clofenetamine to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Clofenetamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Clofenetamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in analytical chemistry
Mechanism of Action
Clofenetamine hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, runny nose, and sneezing. The molecular targets include histamine receptors on mast cells and basophils, which are involved in the release of histamine during allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: Another antihistamine with similar properties but different chemical structure.
Diphenhydramine: Known for its sedative effects, used in treating allergies and as a sleep aid.
Loratadine: A non-sedating antihistamine used for long-term allergy relief.
Uniqueness
Clofenetamine hydrochloride is unique in its specific binding affinity and efficacy in blocking histamine receptors. It is also known for causing fewer side effects compared to some other antihistamines, making it a preferred choice in certain formulations .
Properties
CAS No. |
2019-16-1 |
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Molecular Formula |
C20H27Cl2NO |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO.ClH/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18;/h6-14H,4-5,15-16H2,1-3H3;1H |
InChI Key |
YYLMTOXXJALHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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